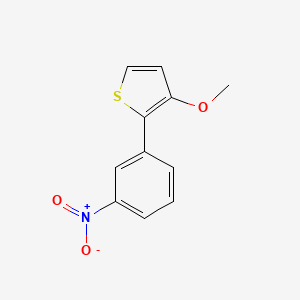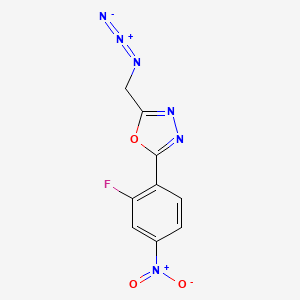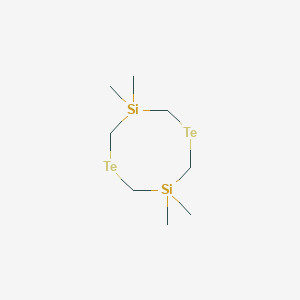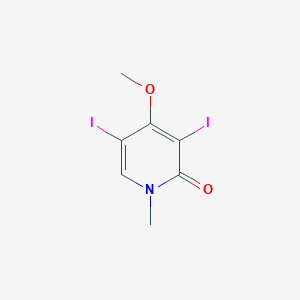![molecular formula C13H17N3O4 B12623989 N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine CAS No. 919772-01-3](/img/structure/B12623989.png)
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine is a compound with the molecular formula C13H17N3O4 It is a derivative of alanine, an amino acid, and contains a benzoyl group and a carbamoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine typically involves the reaction of 4-aminobenzoyl chloride with L-alanine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with 2-aminoethylamine to yield the final product. The reaction conditions usually involve mild temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl and carbamoyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.
相似化合物的比较
Similar Compounds
- N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-phenylalanine
- N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-tyrosine
Uniqueness
N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine is unique due to its specific structure, which combines the properties of alanine with the functional groups of benzoyl and carbamoyl. This unique combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
919772-01-3 |
|---|---|
分子式 |
C13H17N3O4 |
分子量 |
279.29 g/mol |
IUPAC 名称 |
(2S)-2-[[4-(2-aminoethylcarbamoyl)benzoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17N3O4/c1-8(13(19)20)16-12(18)10-4-2-9(3-5-10)11(17)15-7-6-14/h2-5,8H,6-7,14H2,1H3,(H,15,17)(H,16,18)(H,19,20)/t8-/m0/s1 |
InChI 键 |
JVWCDPMLEDEHQH-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NCCN |
规范 SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12623907.png)

![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12623914.png)

![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)

![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)

![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)

methanone](/img/structure/B12623973.png)

